N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe presence of the triazolo[1,5-a]pyrimidine scaffold in its structure makes it a valuable candidate for drug development, particularly in the fields of oncology and antimicrobial therapy .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
These inhibitors typically bind to the active site of the enzyme, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within cancer cells . This is due to the critical role that CDK2 plays in the transition from the G1 phase to the S phase of the cell cycle .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The result of the action of this compound is likely to be a significant inhibition of cell proliferation, particularly in cancer cells. This is due to its potential inhibitory effect on CDK2, a key regulator of cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 5-amino-1,2,4-triazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then cyclized with 3,5-dimethylpyrazole to form the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions typically involve organic solvents such as dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the triazolopyrimidine scaffold, which can exhibit enhanced biological activities .
Scientific Research Applications
N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Industry: The compound is explored for its antimicrobial properties, making it a candidate for the development of new antibiotics
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
1,2,4-triazolo[4,3-a]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits similar anticancer and antimicrobial properties.
1,2,4-triazolo[1,5-c]pyrimidine: Known for its potential as an enzyme inhibitor and its role in medicinal chemistry.
Uniqueness
N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable candidate for drug development .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-8-7-9(2)20-14(16-8)18-12(19-20)13(21)17-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKQNDCLNWUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.